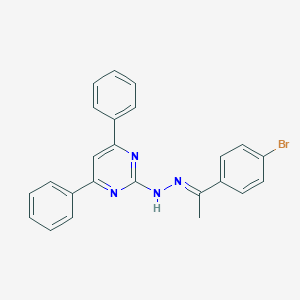![molecular formula C21H18ClN3O3S B274294 N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide](/img/structure/B274294.png)
N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide typically involves the condensation of 3-chlorophenylhydrazine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-{(3-chlorophenyl)formohydrazidomethylidene}-4-methylbenzene-1-sulfonamide is unique due to the presence of the 3-chlorophenyl group and the sulfonamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other hydrazones.
Eigenschaften
Molekularformel |
C21H18ClN3O3S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
N-[(3-chlorobenzoyl)amino]-N//'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15-10-12-19(13-11-15)29(27,28)25-20(16-6-3-2-4-7-16)23-24-21(26)17-8-5-9-18(22)14-17/h2-14H,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
IBYINTBMUVMGFX-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NNC(=O)C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)

![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)

